N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds related to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide have shown promising results in antibacterial and antifungal studies. For instance, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017). Similarly, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide has shown effectiveness against both bacterial (Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli) and fungal (Candida albicans, Aspergillus niger) strains, alongside its anticancer potential against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).
Anticancer Activity
Research has indicated that thiazole derivatives, including those structurally related to this compound, have potential anticancer properties. For example, a study on thiazole derivatives showed that certain compounds exhibited significant antitumor effects, particularly against human tumor cells, suggesting their promise as anti-cancer agents (Ostapiuk et al., 2017). Additionally, the design and synthesis of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have shown potent in vitro anti-proliferative activity against various cancer cell lines, including MDA-MB-231, MCF-7, HepG2, and SMMC-7721 cells (Liu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of tetrahydropyran and thiazole , both of which have diverse biological activities. Tetrahydropyran derivatives are commonly used as protecting groups in organic synthesis , while thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
For instance, tetrahydropyran derivatives are known to react with alcohols to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . Thiazole derivatives, on the other hand, are known to undergo electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be speculated that this compound might affect multiple biochemical pathways.
Pharmacokinetics
Tetrahydropyran derivatives are known to be resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it can be speculated that this compound might have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-18(19-22-16-8-4-5-9-17(16)25-19)21-14-20(10-12-24-13-11-20)26-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNXPRXMURMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.